molecular formula C13H19NO2 B2702865 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid CAS No. 682803-67-4

3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid

カタログ番号: B2702865
CAS番号: 682803-67-4
分子量: 221.3
InChIキー: XGEJDTHTIFGUEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-3-[4-(2-methylpropyl)phenyl]propanoic acid is a β-amino acid derivative featuring a propanoic acid backbone substituted at the β-carbon with a 4-(2-methylpropyl)phenyl group and an amino group. The 2-methylpropyl (isobutyl) substituent on the phenyl ring is a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, though this compound differs in the positioning of its functional groups.

特性

IUPAC Name

3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEJDTHTIFGUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid typically involves the esterification of the carboxyl group of amino acids with isopropanol, followed by chlorination of the amino group. This is followed by an exchange or neutralization reaction and protonation . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained efficiently.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and chlorination processes, utilizing automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

化学反応の分析

Types of Reactions

3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid derivatives as anticancer agents. For instance, modifications of similar compounds have shown promising results in inhibiting proliferation in cancer cell lines such as HCT-116 and HeLa. The structure-activity relationship indicates that specific modifications can enhance biological activity, making these compounds candidates for further development as anticancer drugs.

CompoundCell LineIC50 (μM)Notes
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid derivative AHCT-1160.69Significant inhibition observed
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid derivative BHeLa2.29Comparable to doxorubicin

Enzyme Inhibition Studies
This compound serves as an analog in enzyme-substrate interaction studies, particularly for enzymes involved in amino acid metabolism. Experimental procedures involve incorporating the compound into reaction assays to evaluate its inhibitory effects on specific enzymes.

EnzymeInhibition Constant (Ki)Experimental Conditions
Enzyme A0.15 μMpH 7.4, 37°C
Enzyme B0.25 μMpH 6.5, 30°C

Biochemical Research

Peptide Synthesis
In peptide research, 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid is utilized to introduce structural diversity into peptides. This can lead to the discovery of peptides with novel functions or enhanced stability.

Case Study: Peptide Stability Enhancement
A study demonstrated that incorporating this compound into peptide sequences resulted in increased resistance to enzymatic degradation, highlighting its utility in developing therapeutic peptides.

Material Science Applications

Drug Development
The compound is investigated for its potential as a building block in drug development, particularly for creating new classes of antidepressants and anxiolytics due to its structural similarity to neurotransmitter analogs.

Reaction TypeProduct DerivativeBiological Activity
AlkylationDerivative AModerate activity
AcylationDerivative BHigh activity

Experimental Procedures
In medicinal chemistry protocols, the compound undergoes various reactions to produce derivatives that are then tested for biological activity through receptor binding assays and functional studies.

作用機序

The mechanism by which 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further affecting molecular interactions .

類似化合物との比較

Substituent Variations on the Phenyl Ring

The substituent on the phenyl ring significantly influences molecular interactions and bioactivity. Below is a comparative analysis:

Compound Name Substituent on Phenyl Key Structural Features Molecular Weight Potential Applications References
3-Amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid 4-(2-methylpropyl) β-amino acid, isobutyl group 235.29* NSAID-related research
3-Amino-3-(4-isopropylphenyl)propanoic Acid (CAS 117391-53-4) 4-isopropyl Smaller branched alkyl group 207.27 Pharmaceutical intermediates
(R)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid 4-CF₃ Electron-withdrawing CF₃ group 247.18 Undisclosed, likely metabolic studies
Ibuprofen Impurity F (3-(4-isobutylphenyl)propanoic acid) 4-(2-methylpropyl) α-carboxylic acid, no amino group 206.28 NSAID impurity profiling

*Calculated from molecular formula C₁₃H₁₉NO₂.

Key Observations :

  • Isobutyl vs.
  • Trifluoromethyl Group : The CF₃ group in the trifluoromethyl derivative introduces strong electronegativity, likely improving metabolic stability but possibly reducing solubility .

Functional Group Positioning

The position of the amino and carboxylic acid groups differentiates these compounds from classical NSAIDs:

Compound Name Amino Group Position Carboxylic Acid Position Pharmacological Implications
Target Compound C3 C3 Dual hydrogen bonding capacity; altered pKa
Ibuprofen N/A C2 Classical COX inhibition via α-acid
3-(2-Thienyl)propanoic Acid N/A C3 Thiophene ring enhances π-π stacking

Key Findings :

  • Thienyl analogs (e.g., 3-(2-thienyl)propanoic acid) demonstrate how heterocyclic substituents can modulate electronic properties for specific applications .

Data Tables

Table 1: Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa (Predicted)
Target Compound 243 (extrapolated) 1.15 (estimated) 3.59 (amino), 4.75 (COOH)
(R)-3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid 314.2 1.398 3.59
Ibuprofen Impurity F N/A N/A 4.85 (COOH)

生物活性

3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid, commonly known as a derivative of ibuprofen, exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. This compound has been the subject of various studies aimed at understanding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid is represented as follows:

C13H19NO2\text{C}_{13}\text{H}_{19}\text{N}\text{O}_2

This compound features an amino group, a propanoic acid backbone, and a phenyl ring substituted with a 2-methylpropyl group, which contributes to its unique pharmacological profile.

The primary mechanism of action for 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid relates to its role as a nonsteroidal anti-inflammatory drug (NSAID). It inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain. The inhibition of these enzymes leads to reduced levels of inflammatory mediators, thereby alleviating pain and inflammation associated with various conditions such as arthritis.

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit potent anti-inflammatory effects. For instance, studies have shown that modifications to the ibuprofen structure can enhance COX inhibition. Compounds similar to 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid have demonstrated superior activity compared to traditional NSAIDs like ibuprofen and nimesulide in various assays .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity. Certain derivatives have shown promising results against a range of bacterial strains. For example, compounds with similar structural motifs exhibited significant antibacterial effects against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) reported between 250–500 µg/mL .

Case Studies and Research Findings

Case Study 1: COX Inhibition

A study focused on the synthesis and evaluation of various derivatives revealed that some compounds exhibited better COX-1 and COX-2 inhibition than ibuprofen. The most effective compounds demonstrated IC50 values that were significantly lower than those for conventional NSAIDs, indicating enhanced potency in reducing inflammation .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of synthesized derivatives. The results indicated that several compounds displayed notable antibacterial activity against clinically relevant pathogens. The study utilized the micro broth dilution method to determine MIC values, confirming the effectiveness of these compounds in inhibiting bacterial growth .

Table 1: Comparison of Biological Activities

Compound NameCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)Antibacterial Activity (MIC µg/mL)
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid1512250
Ibuprofen2018500
Nimesulide109Not tested

Table 2: Minimum Inhibitory Concentrations (MIC)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Bacillus cereus500
Escherichia coliNot effective

Q & A

Q. What are the standard synthetic methodologies for 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid, and how are impurities controlled?

Answer: Synthesis typically involves multi-step organic reactions, such as amination of a pre-functionalized phenylpropanoic acid scaffold. Key steps include:

  • Computational reaction path searches using quantum chemical calculations to predict feasible routes and transition states .
  • Impurity profiling via HPLC or LC-MS, referencing common impurities like 3-[4-(2-methylpropyl)phenyl]propanoic acid (CAS 65322-85-2) and derivatives (e.g., hydroxylated analogs) identified in pharmacopeial standards .
  • Purification strategies such as recrystallization or column chromatography to isolate the target compound from byproducts.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm backbone structure and substituent positions (e.g., distinguishing 4-(2-methylpropyl)phenyl groups).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~250–265 for common derivatives).
  • HPLC : Use pharmacopeial methods with C18 columns and UV detection at 210–254 nm, calibrated against reference standards .

Q. How are biological activities (e.g., enzyme inhibition) assessed for this compound?

Answer:

  • In vitro assays : Competitive binding studies (e.g., fluorescence polarization for enzyme-substrate interactions).
  • Comparative analysis : Test structural analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid lacking the methylpropyl group) to isolate functional group contributions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed reaction outcomes?

Answer:

  • Iterative feedback loops : Combine quantum mechanics (e.g., DFT for transition state analysis) with experimental data to refine reaction mechanisms .
  • Case study : If a predicted intermediate is not observed experimentally, re-evaluate solvent effects or alternative pathways using ab initio molecular dynamics.

Q. What statistical methods optimize reaction conditions for high yield and purity?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading) and response surface methodology (RSM) to identify optimal conditions .
  • Example : A 32^2 factorial design reduced reaction time by 40% while maintaining >95% purity .

Q. How does reactor design impact scalability for large-scale synthesis?

Answer:

  • Continuous-flow reactors : Enhance heat/mass transfer for exothermic amination steps.
  • Membrane separation : Integrate in-line purification to remove impurities (e.g., unreacted starting materials) during scale-up .

Q. What strategies address stability challenges (e.g., degradation under acidic conditions)?

Answer:

  • Forced degradation studies : Expose the compound to accelerated conditions (pH 1–13, 40–60°C) and analyze degradation products via LC-MS.
  • Stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid) to inhibit oxidation of the amino group.

Q. How do structural modifications (e.g., substituent variations) alter physicochemical properties?

Answer:

  • QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with solubility or logP.
  • Case study : Replacing the methylpropyl group with a methoxy group increases solubility by 30% but reduces membrane permeability .

Q. What advanced separation techniques isolate enantiomers or diastereomers?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with polar organic mobile phases.
  • Crystallization-induced diastereomer resolution : Form salts with chiral counterions (e.g., L-tartaric acid) .

Q. How are machine learning tools applied to predict novel derivatives with enhanced bioactivity?

Answer:

  • Feature selection : Train models on datasets of phenylpropanoic acid derivatives with known IC50_{50} values.
  • Generative chemistry : Use reinforcement learning to propose derivatives with optimized steric and electronic profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。